molecular formula C10H19FN2O2 B1403467 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine CAS No. 1363382-95-9

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

Cat. No. B1403467
M. Wt: 218.27 g/mol
InChI Key: DYSWSFKAIZTAJQ-UHFFFAOYSA-N
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Description

Boc-protected amino compounds are widely used in the field of peptide synthesis . The Boc group serves as a protective group for amines, preventing them from reacting under certain conditions. It’s particularly useful because it can be removed under mild acidic conditions .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds can be determined by methods such as X-ray crystallography . The Boc group itself consists of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3).


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under mild acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected amino compound depend on the specific compound . For example, the molecular weight of a Boc-protected compound can be calculated based on its molecular formula .

Scientific Research Applications

PET Radiotracers for Cancer Evaluation

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine derivatives, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), have been extensively evaluated as PET radiotracers. These compounds are utilized in clinical trials to assess prostate and other cancers, demonstrating patterns of uptake that could potentially differentiate between malignant and benign tissues or conditions. Notably, 18F-FACBC shows significant uptake in organs like the liver and pancreas, which is consistent with the amino acid transport and metabolism observed in amino acid-based PET radiotracers. Such characteristics highlight the potential of these compounds in enhancing the diagnostic accuracy of PET imaging for various cancers (Schuster et al., 2014).

Biodistribution and Dosimetry

Research on the biodistribution and radiation dosimetry of anti-18F-FACBC in humans provides insights into the whole-body radiation burden of this tracer. Studies demonstrate favorable dosimetry and imaging characteristics, indicating the potential of anti-18F-FACBC for widespread clinical use in evaluating the L-amino acid transport system, with minimal risk associated with radiation exposure (Nye et al., 2007).

Transport Mechanisms in Cancer Cells

Investigations into the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid in human prostate cancer have clarified its uptake by cancer cells. These studies suggest that sodium-dependent and -independent amino acid transporters play roles in the uptake of these compounds, offering a mechanistic understanding that could guide the development of targeted diagnostic and therapeutic strategies (Okudaira et al., 2011).

Synthesis and Development of Fluorinated Derivatives

On the synthetic front, methods for creating fluorinated derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have been developed. These synthetic strategies highlight the potential of such compounds as building blocks in medicinal chemistry, paving the way for their incorporation into more complex molecules for various applications (Van Hende et al., 2009).

Safety And Hazards

Boc-protected amino compounds can pose certain hazards. For example, they may be harmful if swallowed . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The use of Boc-protected amino compounds is likely to continue to be an important area of research, particularly in the field of peptide synthesis . Future research may focus on developing new methods for Boc protection and deprotection, as well as exploring the use of Boc-protected amino compounds in the synthesis of complex peptides and other bioactive molecules .

properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWSFKAIZTAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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